Aqueous Solubility Advantage of Alpha-Hydroxyzolpidem Over Parent Zolpidem
Alpha-Hydroxyzolpidem exhibits a computed aqueous solubility of 0.36 g/L (25 °C), approximately 36-fold higher than the reported water solubility of zolpidem free base (<10 mg/L at room temperature) . This marked increase in hydrophilicity is attributable to the introduction of the α-hydroxyl group, which contributes a hydrogen bond donor site and elevates the topological polar surface area (tPSA = 57.8 Ų) [1]. While both values are computational predictions requiring experimental confirmation, the trend is consistent with the structural modification and directly impacts the selection of dissolution media for impurity method development.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 0.36 g/L (calculated, 25 °C) |
| Comparator Or Baseline | Zolpidem free base: <10 mg/L (experimental, room temperature) |
| Quantified Difference | ≥36-fold higher solubility for alpha-Hydroxyzolpidem |
| Conditions | Computed via ACD/Labs V11.02 for target; experimentally reported for zolpidem on chemicalbook.com |
Why This Matters
Higher aqueous solubility dictates different sample preparation protocols and HPLC mobile phase compatibility, making alpha-Hydroxyzolpidem unsuitable for direct method transfer from zolpidem-based assays without re-validation.
- [1] Molaid Database. 6-Methyl-N,N-dimethyl-2-(4-methylphenyl)-2-hydroxyimidazo[1,2-alpha]pyridine-3-acetamide. Available at: https://www.molaid.com/MS_142579 View Source
